molecular formula C12H24ClN3O4 B563489 H-Ala-glu(otbu)-NH2 hcl CAS No. 108607-07-4

H-Ala-glu(otbu)-NH2 hcl

Cat. No. B563489
CAS RN: 108607-07-4
M. Wt: 309.791
InChI Key: UOVXDPWCTLEBLB-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Ala-glu(otbu)-NH2 hcl” is a compound that involves the amino acids alanine (Ala) and glutamic acid (Glu), with the glutamic acid part being protected by a tert-butoxycarbonyl (Boc) group . This compound is often used in peptide synthesis .


Synthesis Analysis

The synthesis of “H-Ala-glu(otbu)-NH2 hcl” involves the deprotection of the Boc group from the amino acids and peptides. This is achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature . This protocol provides superior selectivity to deprotect Na-Boc groups in the presence of tert-butyl esters and tert-butyl ethers .


Molecular Structure Analysis

The molecular formula of “H-Ala-glu(otbu)-NH2 hcl” is C8H14N2O5 . The average mass is 218.207 Da and the monoisotopic mass is 218.090271 Da .


Chemical Reactions Analysis

The main chemical reaction involved in the use of “H-Ala-glu(otbu)-NH2 hcl” is the deprotection of the Boc group. This is achieved by using hydrogen chloride in anhydrous dioxane solution . This reaction is selective and efficient, allowing for the deprotection of Na-Boc groups in the presence of tert-butyl esters and tert-butyl ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Ala-glu(otbu)-NH2 hcl” are largely determined by its molecular structure. It has a molecular formula of C8H14N2O5 and an average mass of 218.207 Da .

Safety And Hazards

The safety data sheet for “H-Ala-glu(otbu)-NH2 hcl” indicates that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

properties

IUPAC Name

tert-butyl (4S)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O4.ClH/c1-7(13)11(18)15-8(10(14)17)5-6-9(16)19-12(2,3)4;/h7-8H,5-6,13H2,1-4H3,(H2,14,17)(H,15,18);1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVXDPWCTLEBLB-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-glu(otbu)-NH2 hcl

CAS RN

108607-07-4
Record name L-α-Glutamine, N2-L-alanyl-, 1,1-dimethylethyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108607-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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